molecular formula C7H9BrN2O3S B1442398 Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester CAS No. 1202551-96-9

Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester

Cat. No. B1442398
M. Wt: 281.13 g/mol
InChI Key: DYTGWDQBTNBKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is a chemical compound with the molecular formula C7H9BrN2O3S . It is a product offered by various chemical suppliers.


Molecular Structure Analysis

The molecular structure of Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is defined by its molecular formula, C7H9BrN2O3S . The molecular weight of the compound is 281.13 .

Scientific Research Applications

1. Applications in Organic Synthesis and Pharmaceutical Industry Dimethyl sulfoxide (DMSO) is frequently utilized as a solvent in organic synthesis and the pharmaceutical industry due to its cost-effectiveness, stability, and low toxicity. This aspect is crucial in the synthesis of various biologically active compounds, including those involving transformations of salicylaldehydes, malononitrile dimer, and malonic acid. Such applications highlight the role of DMSO in synthesizing previously unavailable compounds, confirming the versatility and efficacy of this solvent in organic synthesis (Ryzhkova et al., 2021).

2. Role in Aminolysis of Sulfamate Esters Aminolysis of sulfamate esters, including N-phenylmethylsulfamate and N-phenylsulfamate esters, has been studied in solvents like chloroform and acetonitrile. These studies are significant for understanding the mechanisms, such as the elimination rather than substitution process, in organic chemistry. Such research aids in elucidating the interaction of amines with sulfamate esters, which has implications in various chemical syntheses (Spillane et al., 1996).

3. Use in Synthesis of Bioactive Compounds The compound has been applied in the design of molecules to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE). This application is particularly relevant in the field of biochemistry and pharmacology, where understanding the mechanism of action and potential therapeutic applications of such compounds is crucial (Chandar et al., 2014).

4. Relevance in Total Synthesis of Natural Products Its use has been documented in the total synthesis of dimethyl sulfomycinamate, a derivative of the natural antibiotic sulfomycin I. This kind of research contributes significantly to the field of medicinal chemistry and drug development, offering insights into the synthesis pathways of complex natural products (Kelly & Lang, 1995; Kelly & Lang, 1996).

properties

IUPAC Name

(5-bromopyridin-3-yl) N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTGWDQBTNBKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester

Synthesis routes and methods

Procedure details

A flask is charged with 5-bromo-pyridin-3-ol (0.200 g, 1.126 mmol), potassium phosphate (0.631 g, 2.884 mmol) and acetone (5 mL) and cooled to 0° C. Dimethylsulfamoyl chloride (0.261 g, 1.802 mmol) is then added dropwise and the cooling bath is removed. After 2 h, the mixture is diluted with acetone, filtered and the filtrate is concentrated in vacuo. The residue is dissolved in THF (30 mL) and polymer-supported trisamine (3.85 mmol/g, 0.7 g, 2.7 mmol) is added. After 1 h, the mixture is filtered. Concentration in vacuo gives a residue which is purified by silica gel flash chromatography (heptane-ethyl acetate, 9:1 to 4:1) to give dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester as a solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.05 (s, 3H), 7.86 (m, 1H), 8.50 (d, J=2.3 Hz, 1H), 8.62 (d, J=1.9 Hz, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.631 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.261 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Reactant of Route 2
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Reactant of Route 3
Reactant of Route 3
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Reactant of Route 4
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Reactant of Route 6
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester

Citations

For This Compound
1
Citations
JPN Papillon, C Lou, AK Singh… - Journal of Medicinal …, 2015 - ACS Publications
Human clinical studies conducted with LCI699 established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure. However, …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.